5-(2-Methylphenyl)-4-oxopentanoic acid

Description

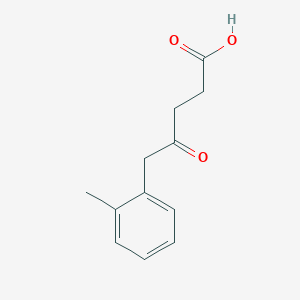

5-(2-Methylphenyl)-4-oxopentanoic acid is a substituted pentanoic acid derivative featuring a 2-methylphenyl group at the fifth carbon and a ketone group at the fourth position. This compound belongs to the broader class of 4-oxopentanoic acid derivatives, which are structurally characterized by a five-carbon backbone with a ketone functionality. For instance, derivatives of 4-oxopentanoic acid are frequently studied in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-(2-methylphenyl)-4-oxopentanoic acid |

InChI |

InChI=1S/C12H14O3/c1-9-4-2-3-5-10(9)8-11(13)6-7-12(14)15/h2-5H,6-8H2,1H3,(H,14,15) |

InChI Key |

JCVNDBBHXGMELA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-5-oxopentanoic Acid

- Molecular Formula : C₁₂H₁₄O₄

- Purity : 95%

- This compound is commercially available in gram-scale quantities .

5-(4-Fluorophenyl)-5-oxopentanoic Acid

5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid

- Molecular Formula : C₁₀H₁₂O₃S

- Yield : 60% (synthesized via acid-catalyzed reactions)

- Melting Point : 105–107°C

- Spectral Data :

- IR : 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (C=O)

- ¹H-NMR : δ 7.54 (d, 1H), 6.80 (d, 1H), 2.54 (s, CH₃)

- Key Features : The thienyl group introduces sulfur-based electronic effects, altering solubility and reactivity compared to purely aromatic analogs .

Comparison of Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methylphenyl)-4-oxopentanoic acid, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with a Friedel-Crafts acylation of 2-methylbenzene derivatives using glutaric anhydride to introduce the ketone and carboxylic acid functionalities . Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity. Monitoring via TLC and HPLC ensures intermediate control .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the aromatic methyl group (δ ~2.3 ppm for CH) and ketone (δ ~200-210 ppm for C=O in C) .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2500-3300 cm (carboxylic acid O-H) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]) at m/z 220.1 (calculated for CHO) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Use deuterated DMSO to stabilize carboxylic acid protons and compare with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level). Variable-temperature NMR can identify dynamic equilibria .

Q. What mechanistic insights explain the compound’s interaction with enzymatic targets (e.g., oxidoreductases)?

- Methodological Answer : The 2-methylphenyl group enhances hydrophobic interactions with enzyme active sites, while the ketone participates in hydrogen bonding. Molecular docking studies (using AutoDock Vina) and site-directed mutagenesis can validate binding residues. Compare inhibition kinetics (K) with analogs lacking the methyl group to isolate steric/electronic contributions .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours. Monitor degradation via HPLC-PDA.

- Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis, as suggested by analogous oxopentanoic acid derivatives .

Q. What strategies are effective for quantifying trace impurities in this compound using LC-MS?

- Methodological Answer : Employ a reverse-phase C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MS/MS detection in MRM mode. Calibrate against certified reference materials (e.g., 4-oxopentanoic acid derivatives) to identify byproducts like unreacted intermediates or oxidation products .

Q. How can contradictions in reported biological activity across in vitro models be addressed?

- Methodological Answer : Variability may stem from cell-line-specific metabolic pathways or assay conditions. Standardize protocols using ISO-certified cell lines (e.g., HepG2 for liver metabolism) and control for oxygen tension, serum concentration, and incubation time. Validate results with orthogonal assays (e.g., enzymatic activity vs. cellular viability) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.